trans-5-Decen-1-ol
Overview
Description
trans-5-Decen-1-ol is an organic compound belonging to the class of unsaturated alcohols. It is characterized by a ten-carbon chain with a double bond between the fifth and sixth carbon atoms and a hydroxyl group attached to the first carbon. This compound is known for its pleasant odor and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-5-Decen-1-ol can be synthesized through various methods, including:
Hydroboration-Oxidation: This method involves the hydroboration of 1-decene followed by oxidation. The reaction typically uses borane (BH3) as the hydroborating agent and hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) for oxidation.
Grignard Reaction: Another method involves the reaction of a Grignard reagent, such as 5-bromo-1-pentene, with formaldehyde followed by hydrolysis to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves the hydroboration-oxidation method due to its efficiency and high yield. The process is carried out in large reactors with precise control over temperature and pressure to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions: trans-5-Decen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (E)-5-Decenal using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The double bond can be reduced to form 5-decanol using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (E)-5-Decenyl chloride.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (CH2Cl2) as solvent.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) as catalyst.
Substitution: Thionyl chloride (SOCl2), pyridine as a base.
Major Products:
Oxidation: (E)-5-Decenal
Reduction: 5-Decanol
Substitution: (E)-5-Decenyl chloride
Scientific Research Applications
trans-5-Decen-1-ol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential pheromonal activity in insects.
Medicine: Investigated for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in the fragrance industry for its pleasant odor and as a flavoring agent in food products.
Mechanism of Action
The mechanism of action of trans-5-Decen-1-ol involves its interaction with cellular membranes due to its amphiphilic nature. The hydroxyl group can form hydrogen bonds with membrane proteins, while the hydrophobic carbon chain interacts with the lipid bilayer. This interaction can disrupt membrane integrity, leading to antimicrobial effects. Additionally, its double bond can undergo reactions with reactive oxygen species, contributing to its biological activity.
Comparison with Similar Compounds
(E)-2-Decen-1-ol: Similar structure but with the double bond between the second and third carbon atoms.
(E)-3-Decen-1-ol: Double bond between the third and fourth carbon atoms.
(E)-4-Decen-1-ol: Double bond between the fourth and fifth carbon atoms.
Uniqueness: trans-5-Decen-1-ol is unique due to the position of its double bond, which influences its reactivity and interaction with biological systems. The specific placement of the double bond can affect its odor profile, making it distinct in the fragrance industry.
Properties
IUPAC Name |
(E)-dec-5-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h5-6,11H,2-4,7-10H2,1H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPQHXVMNVEVEB-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7035305 | |
Record name | (E)-5-Decen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7035305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56578-18-8 | |
Record name | (5E)-5-Decen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56578-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Decen-1-ol, (5E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056578188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Decen-1-ol, (5E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (E)-5-Decen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7035305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-5-decenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.771 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-DECEN-1-OL, (5E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M709V74OZV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (E)-5-Decen-1-ol function as a pheromone, and what are the downstream effects on its target?
A1: (E)-5-Decen-1-ol acts as a pheromone component for the Peach Twig Borer moth (Anarsia lineatella) []. While it exhibits lower attractiveness to male moths compared to the primary pheromone component (trans-5-decenyl acetate), it still elicits a response in male antennae, indicating its role in mediating behavioral responses [, ]. Pheromone components on the scales of female A. lineatella, potentially including (E)-5-Decen-1-ol, have been shown to induce contact behaviors in conspecific males []. This suggests that the compound, along with other pheromone components, plays a crucial role in mate recognition and attraction, potentially influencing mating success.
Q2: What is the structural characterization of (E)-5-Decen-1-ol?
A2:
Q3: Can you elaborate on the application of (E)-5-Decen-1-ol in monitoring pest populations?
A3: (E)-5-Decen-1-ol, in combination with trans-5-decenyl acetate, is utilized in pheromone traps to monitor Peach Twig Borer (Anarsia lineatella) populations [, ]. Research indicates that the alcohol component, even at low concentrations (0.5 mg/trap), can attract male moths []. By monitoring the number of moths caught in traps, researchers and agricultural professionals can estimate population densities and track population fluctuations throughout the season. This data is crucial for implementing timely and effective pest management strategies, minimizing potential crop damage caused by the Peach Twig Borer.
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